Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
Overview
Description
Synthesis Analysis
The synthesis of "Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-" involves several steps, including the Ullmann reaction, Vilsmeier reaction, and Wittig reaction. These processes are crucial for forming the desired compound from benzenamine and 4-methylbenzyl bromide. The synthesized compound has been identified through methods such as IR, NMR, and MS, demonstrating its potential as an excellent charge transfer material (Cao Xiao-dan, 2003).
Molecular Structure Analysis
The molecular structure of "Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-" and related compounds has been extensively studied through X-ray diffraction, NMR spectroscopy, and other analytical methods. These studies have provided insights into the compound's configuration, bonding, and overall structural integrity, highlighting its stability and potential applications in material science and polymer chemistry (Margarita Tlahuextl et al., 2005).
Chemical Reactions and Properties
"Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-" participates in various chemical reactions, demonstrating a range of reactivities that can be attributed to its molecular structure. The presence of the benzylamine moiety allows for reactions that can modify the compound or contribute to the synthesis of complex polymers and materials with specific properties (Chin‐Ping Yang et al., 1994).
Physical Properties Analysis
The physical properties of "Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-" such as its phase behavior, melting points, and solubility characteristics have been analyzed in various studies. These properties are crucial for determining the compound's applicability in different industrial and research settings (G. Yeap et al., 2006).
Chemical Properties Analysis
The chemical properties of "Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-" including its reactivity with other compounds, stability under various conditions, and its role in catalysis and other chemical processes have been a subject of research. Understanding these properties is essential for its application in synthesizing new materials and in chemical reactions (Susanta Banerjee et al., 2003).
Scientific Research Applications
In the field of materials science, the compound has been used as a charge transfer material in photoreceptor cells, showing excellent performance parameters such as high charge acceptance and photosensitivity (Cao Xiao-dan, 2003).
Another study synthesized derivatives of this compound for use as hole-transporting materials in organic photoconductors. These compounds exhibited high yield and photoconductive properties, indicating their potential as excellent charge transfer materials (Jang Feng, 2007).
In the domain of chemical engineering, the solubility of various arylamine molecules including this compound was measured in different solvents, providing valuable data for device preparation and material application (T. Manifar et al., 2006).
In organic electronics, a study focused on reducing the dark current density in organic ultraviolet photodetectors by utilizing an electron blocking layer composed of this compound. This led to improvements in device performance, highlighting the compound's utility in electronic applications (C. Lee et al., 2019).
The compound has also been studied for its structural and optical properties in the context of symmetrical azomethines. This research provides insights into electronic properties and photoluminescence, which are important for applications in optoelectronic devices (A. Iwan et al., 2014).
properties
IUPAC Name |
4-methyl-N,N-bis(4-methylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYUIABODWXVIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061573 | |
Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |
CAS RN |
1159-53-1 | |
Record name | Tri-p-tolylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-di-p-tolyl-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methyl-N,N-bis(4-methylphenyl)benzenamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD3W5YWX52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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